molecular formula C17H23NO3 B2962483 tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate CAS No. 264264-31-5

tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate

Cat. No.: B2962483
CAS No.: 264264-31-5
M. Wt: 289.375
InChI Key: AWZZPACMXFVUMV-UHFFFAOYSA-N
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Description

tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate: is a chemical compound with the molecular formula C17H23NO3 and a molecular weight of 289.37 g/mol It is a derivative of benzazepine, a bicyclic compound containing a benzene ring fused to an azepine ring

Preparation Methods

The synthesis of tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate involves several steps. One common synthetic route includes the reaction of a benzazepine derivative with tert-butyl chloroformate and acetic anhydride under controlled conditions . The reaction typically requires a base such as triethylamine to facilitate the formation of the ester bond. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in cellular processes .

Comparison with Similar Compounds

tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate can be compared with other benzazepine derivatives, such as:

Biological Activity

Tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate (CAS No. 264264-31-5) is a compound belonging to the benzazepine family, characterized by its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties and relevant case studies.

  • Molecular Formula : C17H23NO3
  • Molar Mass : 289.37 g/mol
  • Storage Conditions : 2-8 °C
PropertyValue
Molecular FormulaC17H23NO3
Molar Mass289.37 g/mol
CAS Number264264-31-5
Storage Temperature2-8 °C

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its role as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease.

Acetylcholinesterase Inhibition

The compound exhibits significant AChE inhibitory activity, which is vital for enhancing cholinergic transmission in the brain. The following table summarizes findings related to its AChE inhibition:

CompoundAChE Inhibition IC50 (μM)
This compoundTBD
Reference Compound (e.g., Galantamine)0.1

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that various benzazepine derivatives, including tert-butyl 7-acetyl derivatives, showed potent AChE inhibition in vitro. The mechanism involves binding to the active site of the enzyme, preventing acetylcholine breakdown and thereby increasing its availability in synaptic clefts .
  • Animal Model Studies :
    • In vivo experiments using mouse models have shown that administration of this compound can reverse memory deficits induced by scopolamine. The compound's ability to elevate brain acetylcholine levels significantly supports its potential use in cognitive enhancement therapies .
  • Neuroprotective Effects :
    • Research indicates that tert-butyl 7-acetyl derivatives may exhibit neuroprotective effects against amyloid-beta toxicity, a hallmark of Alzheimer’s pathology. This was evidenced by reduced neuronal death in cultures treated with amyloid-beta when co-treated with the compound .

Properties

IUPAC Name

tert-butyl 7-acetyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-12(19)14-6-5-13-7-9-18(10-8-15(13)11-14)16(20)21-17(2,3)4/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZZPACMXFVUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(CCN(CC2)C(=O)OC(C)(C)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 3-(tert-butyloxycarbonyl)-7-trifluoromethylsulfonyloxy-2,3,4,5-tetrahydro-1H-3-benzazepine (10 g, 25.3 mmol) in anhydrous dimethylformamide (100 ml) under argon at room temperature, was added triethylamine (7.05 ml, 50.6 mmol), butyl vinyl ether (16.4 ml, 126.6 mmol), 1,3-bis(diphenylphosphino)propane (0.412 g, 1 mmol) and palladium acetate (0.202 g, 0.9 mmol) sequentially. The resultant mixture was heated at 85° C. for 1.5 h and cooled to room temperature. 4% Aqueous hydrochloric acid (150 ml) was added and stirring continued for 0.5 h. The reaction mixture was extracted with dichloromethane (3×300 ml) and the combined organics washed with water (4×500 ml), dried (Na2SO4) and evaporated in vacuo to afford a brown gum. Chromatography on silica gel with 0-30% ethyl acetate—hexane gradient elution gave the title compound (5.8 g, 79%) as a colourless solid.
Name
3-(tert-butyloxycarbonyl)-7-trifluoromethylsulfonyloxy-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.05 mL
Type
reactant
Reaction Step One
Quantity
16.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.202 g
Type
catalyst
Reaction Step One
Quantity
0.412 g
Type
catalyst
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
79%

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